Cas no 1367947-69-0 (6H-Pyrano[3,4-b]pyridine-3-carboxylic acid, 5,8-dihydro-)
![6H-Pyrano[3,4-b]pyridine-3-carboxylic acid, 5,8-dihydro- structure](https://ja.kuujia.com/scimg/cas/1367947-69-0x500.png)
6H-Pyrano[3,4-b]pyridine-3-carboxylic acid, 5,8-dihydro- 化学的及び物理的性質
名前と識別子
-
- 6H-Pyrano[3,4-b]pyridine-3-carboxylic acid, 5,8-dihydro-
-
- インチ: 1S/C9H9NO3/c11-9(12)7-3-6-1-2-13-5-8(6)10-4-7/h3-4H,1-2,5H2,(H,11,12)
- InChIKey: BAQDKPQTVHVUNL-UHFFFAOYSA-N
- ほほえんだ: C12COCCC1=CC(C(O)=O)=CN=2
6H-Pyrano[3,4-b]pyridine-3-carboxylic acid, 5,8-dihydro- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6738073-0.5g |
5H,6H,8H-pyrano[3,4-b]pyridine-3-carboxylic acid |
1367947-69-0 | 95.0% | 0.5g |
$847.0 | 2025-03-13 | |
Enamine | EN300-6738073-1.0g |
5H,6H,8H-pyrano[3,4-b]pyridine-3-carboxylic acid |
1367947-69-0 | 95.0% | 1.0g |
$1086.0 | 2025-03-13 | |
1PlusChem | 1P028LT0-50mg |
5H,6H,8H-pyrano[3,4-b]pyridine-3-carboxylicacid |
1367947-69-0 | 95% | 50mg |
$363.00 | 2023-12-22 | |
Aaron | AR028M1C-50mg |
5H,6H,8H-pyrano[3,4-b]pyridine-3-carboxylicacid |
1367947-69-0 | 95% | 50mg |
$372.00 | 2025-02-16 | |
Aaron | AR028M1C-500mg |
5H,6H,8H-pyrano[3,4-b]pyridine-3-carboxylicacid |
1367947-69-0 | 95% | 500mg |
$1190.00 | 2025-02-16 | |
Aaron | AR028M1C-250mg |
5H,6H,8H-pyrano[3,4-b]pyridine-3-carboxylicacid |
1367947-69-0 | 95% | 250mg |
$765.00 | 2025-02-16 | |
Aaron | AR028M1C-5g |
5H,6H,8H-pyrano[3,4-b]pyridine-3-carboxylicacid |
1367947-69-0 | 95% | 5g |
$4353.00 | 2023-12-16 | |
Aaron | AR028M1C-100mg |
5H,6H,8H-pyrano[3,4-b]pyridine-3-carboxylicacid |
1367947-69-0 | 95% | 100mg |
$542.00 | 2025-02-16 | |
1PlusChem | 1P028LT0-2.5g |
5H,6H,8H-pyrano[3,4-b]pyridine-3-carboxylicacid |
1367947-69-0 | 95% | 2.5g |
$2691.00 | 2023-12-22 | |
1PlusChem | 1P028LT0-5g |
5H,6H,8H-pyrano[3,4-b]pyridine-3-carboxylicacid |
1367947-69-0 | 95% | 5g |
$3952.00 | 2023-12-22 |
6H-Pyrano[3,4-b]pyridine-3-carboxylic acid, 5,8-dihydro- 関連文献
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
6H-Pyrano[3,4-b]pyridine-3-carboxylic acid, 5,8-dihydro-に関する追加情報
Exploring the Potential of 6H-Pyrano[3,4-b]pyridine-3-carboxylic acid, 5,8-dihydro- (CAS No. 1367947-69-0) in Modern Research
The compound 6H-Pyrano[3,4-b]pyridine-3-carboxylic acid, 5,8-dihydro- (CAS No. 1367947-69-0) has garnered significant attention in recent years due to its unique structural properties and potential applications in pharmaceutical and material science research. As a fused heterocyclic system, this molecule combines the features of pyran and pyridine rings, offering a versatile scaffold for drug discovery and functional material design. Researchers are particularly interested in its carboxylic acid functionality, which allows for further derivatization and interaction with biological targets.
In the context of current scientific trends, 6H-Pyrano[3,4-b]pyridine-3-carboxylic acid derivatives are being explored for their potential in addressing some of today's most pressing health challenges. With growing interest in neurodegenerative diseases and metabolic disorders, this compound class has shown promise in preliminary studies targeting enzyme modulation and receptor interactions. The 5,8-dihydro- modification adds an interesting dimension to its reactivity profile, making it a valuable intermediate for synthetic chemists working on novel therapeutic agents.
The pharmaceutical industry's shift toward targeted therapies and personalized medicine has increased demand for specialized heterocyclic compounds like CAS 1367947-69-0. Its molecular framework appears in several patent applications related to kinase inhibitors and GPCR modulators - two of the most sought-after target classes in drug development. Furthermore, the compound's potential in cancer research has been noted, with particular interest in its possible role as a building block for small molecule inhibitors.
From a synthetic chemistry perspective, 6H-Pyrano[3,4-b]pyridine-3-carboxylic acid, 5,8-dihydro- presents interesting challenges and opportunities. The fused ring system requires careful consideration of reaction conditions to maintain the integrity of both the pyran and pyridine moieties. Recent publications have highlighted innovative approaches to functionalize this core structure while preserving the carboxylic acid group for subsequent transformations. These synthetic methodologies are particularly relevant to researchers working on medicinal chemistry projects and structure-activity relationship studies.
Material science applications of CAS 1367947-69-0 are also emerging, with investigations into its potential as a ligand for metal-organic frameworks (MOFs) and as a component in organic electronic materials. The compound's conjugated system and ability to coordinate with metal ions make it an interesting candidate for developing new functional materials with tailored properties. This aligns well with current industry demands for advanced materials in energy storage and optoelectronic devices.
Quality control and analytical characterization of 6H-Pyrano[3,4-b]pyridine-3-carboxylic acid, 5,8-dihydro- remain crucial aspects for researchers and manufacturers. Advanced techniques such as HPLC-MS and NMR spectroscopy are typically employed to ensure purity and confirm structural integrity. These analytical challenges reflect broader trends in chemical research where compound characterization and quality assurance have become increasingly important in both academic and industrial settings.
The commercial availability of CAS 1367947-69-0 from specialized chemical suppliers has facilitated its adoption in various research programs. However, researchers often inquire about custom synthesis options and scale-up possibilities for this compound, indicating its growing importance in discovery pipelines. The compound's stability profile and storage requirements are also frequent topics of discussion among scientists working with this material.
Looking forward, the scientific community anticipates expanded applications for 6H-Pyrano[3,4-b]pyridine-3-carboxylic acid, 5,8-dihydro- derivatives. Its unique structural features position it well for exploration in fragment-based drug discovery and as a privileged scaffold in combinatorial chemistry. As research continues to uncover new biological activities and material properties associated with this compound class, its significance in both academic and industrial research is likely to grow substantially in the coming years.
1367947-69-0 (6H-Pyrano[3,4-b]pyridine-3-carboxylic acid, 5,8-dihydro-) 関連製品
- 2877763-81-8(5-Chloro-4,6-dimethyl-2-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile)
- 1344296-01-0(1-Ethyl-2-methyl-1H-imidazole-4-sulfonyl chloride)
- 2098024-13-4(2-(4-(2-fluoroethyl)piperidin-1-yl)ethan-1-ol)
- 2227730-46-1(tert-butyl N-{5-(1R)-1-amino-2-hydroxyethyl-2-bromophenyl}carbamate)
- 667437-25-4(5-chloro-2-[(3-fluorophenyl)methoxy]benzaldehyde)
- 2034339-72-3(N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-acetamidopyrazolo[1,5-a]pyridine-3-carboxamide)
- 1241551-54-1(N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide)
- 1428359-54-9(N-3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl-5-methyl-1,2-oxazole-4-carboxamide)
- 1807171-96-5(3-Bromo-2,6-dichlorobenzyl alcohol)
- 2287312-54-1([3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine)